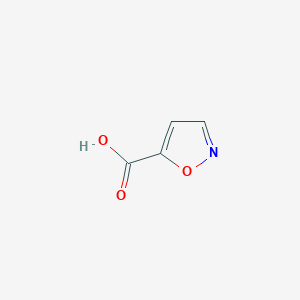

Isoxazole-5-carboxylic acid

概要

説明

Isoxazole-5-carboxylic acid is a heterocyclic organic compound featuring a five-membered ring with both nitrogen and oxygen atoms. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its presence in various bioactive molecules. The structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable scaffold in drug design and synthesis.

準備方法

Synthetic Routes and Reaction Conditions: Isoxazole-5-carboxylic acid can be synthesized through several methods. One common approach involves the dehydration of 5-trichloromethylisoxazole . Another method includes the cycloaddition reaction of nitrile oxides with alkynes, which forms the isoxazole ring . This reaction typically requires a catalyst, such as copper (I) or ruthenium (II), to proceed efficiently .

Industrial Production Methods: In industrial settings, the production of this compound often employs scalable and cost-effective methods. The dehydration of 5-trichloromethylisoxazole is favored due to its simplicity and high yield . Additionally, advancements in green chemistry have led to the development of metal-free synthetic routes, which are more environmentally friendly and reduce the generation of hazardous waste .

化学反応の分析

Substitution Reactions

Isoxazole-5-carboxylic acid undergoes electrophilic and nucleophilic substitutions, primarily at the 3- and 4-positions of the isoxazole ring.

Key Findings :

-

Lithiation and carboxylation : Treatment with n-butyllithium followed by CO₂ introduces a carboxyl group at the 4-position, yielding 3-phenyl-5-chloroisoxazole-4-carboxylic acid (80% yield) .

-

Methylation and iodination : Lithiated intermediates react with methyl iodide or iodine to form 3-phenyl-4-methyl-5-chloroisoxazole (74% yield) and 3-phenyl-4-iodo-5-chloroisoxazole (73% yield), respectively .

Reagents and Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Lithiation | n-BuLi, THF, -78°C | Lithiated intermediate | – |

| Carboxylation | CO₂, then HCl | 4-Carboxy derivative | 80% |

| Methylation | CH₃I, THF | 4-Methyl derivative | 74% |

| Iodination | I₂, THF | 4-Iodo derivative | 73% |

Esterification and Hydrolysis

The carboxylic acid group participates in esterification and hydrolysis reactions.

Key Findings :

-

Hydrolysis of esters : Ethyl 3-methylisoxazole-5-carboxylate hydrolyzes in NaOH/MeOH/H₂O (20°C, 18–20 hrs) to yield 3-methylthis compound (90% yield) .

-

Esterification : Reverse reactions using alcohols and acid catalysts form esters, though specific yields for this compound require further documentation .

Conjugate Addition and Cyclization

The compound participates in cyclization and conjugate addition reactions to form functionalized derivatives.

Key Findings :

-

Conjugate addition : Reacts with β-alkoxyvinyl trichloromethyl ketones in acidic medium to form this compound derivatives via hydroxylamine addition .

-

Cyclocondensation : β-Alkoxyvinyl trichloromethyl ketones cyclize with hydroxylamine under HCl/H₂SO₄ to yield 5-carboxyisoxazoles .

Conditions :

-

Solvent: Toluene or ethanol

-

Catalysts: HCl or H₂SO₄

-

Temperature: 80–100°C

Catalytic Functionalization

Ni-Ferrite nanoparticles enable efficient multicomponent reactions.

Key Findings :

-

One-pot synthesis : Aryl aldehydes, NH₂OH·HCl, and propargyl alcohol react in ethanol at room temperature using Ni-Fe₂O₄ to form 3-aryl-isoxazole-5-carboxylic acids .

-

Advantages : Short reaction time (≤2 hrs), room-temperature conditions, and direct introduction of carboxylic acid functionality.

Representative Example :

| Starting Aldehyde | Product | Yield |

|---|---|---|

| 4-Nitrobenzaldehyde | 3-(4-Nitrophenyl)-isoxazole-5-carboxylic acid | 85% |

Decarboxylation and Ring Modifications

Decarboxylation under thermal or acidic conditions is a notable pathway.

Key Findings :

科学的研究の応用

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the potential of isoxazole-5-carboxylic acid derivatives as anticancer agents. For instance, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including Huh7 (liver), MCF7 (breast), and HCT116 (colon) cells. The results indicated that some compounds exhibited potent anticancer activities with IC50 values ranging from 0.7 to 35.2 µM, demonstrating selectivity towards cancer cells over normal cells .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 5a | 2.3 | Huh7 |

| 5u | 8.3 | MCF7 |

| DOXO | 0.22 | Huh7 |

These findings suggest that isoxazole derivatives can be optimized for higher anticancer efficacy, making them promising candidates for further research and development.

1.2 Xanthine Oxidase Inhibition

This compound also plays a crucial role in the design of inhibitors for xanthine oxidase (XO), an enzyme involved in uric acid production. A study synthesized a novel series of N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids, with one compound showing an IC50 value of 0.13 µM against XO, significantly more potent than allopurinol (IC50 = 2.93 µM) . This highlights the potential of isoxazole derivatives as effective treatments for hyperuricemia and gout.

Synthesis Methodologies

The synthesis of this compound typically involves the reaction of hydroxylamine with various carbonyl compounds under alkaline conditions. One notable method includes the use of β-alkoxyvinyl trichloromethyl ketones to yield isoxazole derivatives through conjugate addition reactions .

Example Synthesis Pathway:

- Starting Materials: Hydroxylamine, β-alkoxyvinyl trichloromethyl ketone.

- Reaction Conditions: Conducted in acidic medium.

- Yield: Exclusive formation of this compound derivatives.

Case Studies

3.1 Indole-Isoxazole Hybrid Derivatives

A comprehensive study synthesized indole-isoxazole hybrids and evaluated their anticancer properties, revealing that these compounds could arrest cancer cell growth by targeting specific cell cycle regulators such as CDK4 . This case study exemplifies the versatility of isoxazole derivatives in developing novel therapeutic agents.

3.2 Inhibition Mechanism Analysis

Another investigation focused on the mechanism of action of indole-isoxazole compounds as xanthine oxidase inhibitors, providing insights into their structure-activity relationships (SAR). Molecular docking studies indicated that certain interactions at the XO binding site could enhance inhibitory potency, paving the way for future drug design efforts .

作用機序

The mechanism by which isoxazole-5-carboxylic acid exerts its effects is largely dependent on its interaction with biological targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking substrate access. Additionally, it may modulate receptor activity by interacting with specific receptor sites, altering signal transduction pathways. These interactions are facilitated by the compound’s ability to form hydrogen bonds and engage in π-π stacking with aromatic residues in proteins.

類似化合物との比較

Isoxazole-5-carboxylic acid can be compared with other similar heterocyclic compounds such as:

Oxazole: Similar structure but with the nitrogen atom in a different position.

Pyrrole: Lacks the oxygen atom, making it less reactive in certain chemical reactions.

Furan: Contains an oxygen atom but lacks the nitrogen, leading to different chemical properties.

This compound is unique due to its balanced reactivity and stability, which makes it a versatile scaffold in synthetic chemistry and drug design.

By understanding the properties and applications of this compound, researchers can continue to explore its potential in various scientific fields, contributing to advancements in chemistry, biology, medicine, and industry.

生物活性

Isoxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, neuroprotective, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of approximately 115.07 g/mol. The compound's unique structure allows it to interact with various biological targets, making it a valuable candidate for drug development.

1. Antimicrobial Activity

This compound derivatives have demonstrated significant antimicrobial properties against a broad spectrum of pathogens, including bacteria, fungi, and protozoa. These compounds often inhibit critical microbial enzymes or disrupt cellular processes essential for pathogen survival.

| Activity | Mechanism | Example Studies |

|---|---|---|

| Bacterial Inhibition | Interference with peptidoglycan biosynthesis | Faisal et al., 2022; Lyu et al., 2022 |

| Antifungal Action | Disruption of protein biosynthesis | Sharifi-Rad et al., 2022 |

| Protozoal Activity | Targeting nucleic acid metabolism | Wang et al., 2022 |

2. Anticancer Activity

Research indicates that this compound derivatives exhibit potent anticancer effects by targeting key molecular pathways involved in cancer cell proliferation and survival. These compounds can inhibit specific kinases or proteases that are crucial for tumor growth.

| Target Pathway | Effect | References |

|---|---|---|

| Kinase Inhibition | Blocks oncogenic signaling | Chinnadurai et al., 2023 |

| Protease Inhibition | Prevents tumor progression | Jabbour & Al-Khayat, 2023 |

3. Anti-inflammatory Activity

Isoxazole derivatives have shown promising anti-inflammatory properties by modulating various inflammatory pathways. They can reduce oxidative stress and inflammation associated with conditions like rheumatoid arthritis and inflammatory bowel disease.

| Mechanism | Effect | Example Studies |

|---|---|---|

| ROS Scavenging | Reduces oxidative stress | Nguyen et al., 2023 |

| Inhibition of Cytokines | Decreases inflammatory mediators | Chamkhi et al., 2022 |

4. Neuroprotective Activity

These compounds also exhibit neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms include antioxidant activity and inhibition of neuroinflammation.

| Neuroprotective Mechanism | Effect | References |

|---|---|---|

| Antioxidant Activity | Enhances neuronal survival | Khan et al., 2021 |

| Neuroinflammation Modulation | Improves cognitive function | Li et al., 2021 |

5. Antiviral Activity

Recent studies highlight the antiviral potential of this compound derivatives against viruses like HIV and HCV. These compounds inhibit viral replication by targeting essential viral enzymes.

| Virus Targeted | Activity | Example Studies |

|---|---|---|

| HIV | Inhibits viral replication | Qi et al., 2021 |

| HCV | Targets viral life cycle components | Chamkhi et al., 2022 |

Case Studies

- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of isoxazole-based carboxamides against multi-drug resistant bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting potential as new antibiotics .

- Anticancer Mechanism Exploration : Another investigation focused on the anticancer properties of isoxazole derivatives in breast cancer cell lines, revealing that these compounds effectively induced apoptosis through the activation of caspase pathways .

- Neuroprotection in Animal Models : Research involving animal models of Alzheimer’s disease demonstrated that isoxazole derivatives improved cognitive function and reduced amyloid plaque formation, indicating their potential for neurodegenerative disease treatment .

特性

IUPAC Name |

1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO3/c6-4(7)3-1-2-5-8-3/h1-2H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIQJAUWHSUTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366185 | |

| Record name | Isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21169-71-1 | |

| Record name | Isoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of Isoxazole-5-carboxylic acid derivatives explored in the provided research?

A1: The research highlights the use of this compound derivatives as potential building blocks for biologically active compounds. For example, some esters of 3-R-4,5-dihydroisoxazole-5-carboxylic acids have shown anti-inflammatory and anti-tuberculosis activities []. Additionally, researchers synthesized a series of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles as potential drug candidates [].

Q2: Can you describe a novel synthetic approach to this compound esters highlighted in the research?

A2: One study describes a new method for synthesizing adamantyl esters of 3-R-4,5-dihydroisoxazole-5-carboxylic acids using 1,3-dehydroadamantane as the adamantylating agent []. This method offers advantages over traditional approaches by significantly reducing reaction time and achieving high yields (83-95%) of the desired esters.

Q3: Has the use of catalysts been explored in the synthesis of this compound derivatives?

A4: Yes, one study investigates the use of Ni-Ferrite as a catalyst for synthesizing 3-aryl substituted Isoxazole-5-carboxylic acids via a one-pot multicomponent reaction []. This approach could potentially offer advantages in terms of efficiency and environmental friendliness.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。